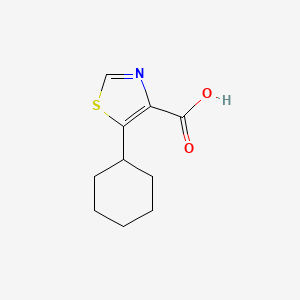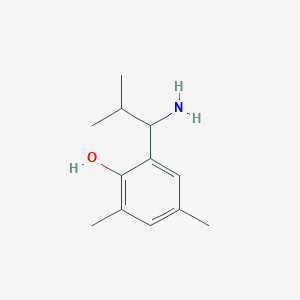
2-(1-Amino-2-methylpropyl)-4,6-dimethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Amino-2-methylpropyl)-4,6-dimethylphenol is an organic compound with a complex structure that includes both amino and phenol functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-methylpropyl)-4,6-dimethylphenol typically involves the reaction of isobutene, chlorine, and methyl cyanide in specific weight ratios to form N-[1-(chloromethyl)propyl] acetyl chloroamine. This intermediate undergoes hydrolysis to yield N-[1-(chloromethyl)propyl] acetamide, which is further hydrolyzed to produce 2-amino-2-methyl-1-propanol .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves fewer steps, lower costs, and higher product purity, making it suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Amino-2-methylpropyl)-4,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Alkylated or acylated phenols.
Aplicaciones Científicas De Investigación
2-(1-Amino-2-methylpropyl)-4,6-dimethylphenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Acts as a biological buffer and is involved in enzyme reactions.
Mecanismo De Acción
The mechanism of action of 2-(1-Amino-2-methylpropyl)-4,6-dimethylphenol involves its interaction with specific molecular targets and pathways. The compound can act as a buffer, stabilizing pH levels in biological systems. It also interacts with enzymes, influencing their activity and stability .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-methyl-1-propanol: A related compound with similar buffering properties.
Aminomethyl propanol: Another similar compound used in cosmetics and pharmaceuticals.
Uniqueness
2-(1-Amino-2-methylpropyl)-4,6-dimethylphenol is unique due to its specific structure, which combines both amino and phenol functional groups. This combination allows it to participate in a wider range of chemical reactions and applications compared to its similar compounds.
Propiedades
Fórmula molecular |
C12H19NO |
|---|---|
Peso molecular |
193.28 g/mol |
Nombre IUPAC |
2-(1-amino-2-methylpropyl)-4,6-dimethylphenol |
InChI |
InChI=1S/C12H19NO/c1-7(2)11(13)10-6-8(3)5-9(4)12(10)14/h5-7,11,14H,13H2,1-4H3 |
Clave InChI |
OWYJMIAEWAIKRF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C(C(C)C)N)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


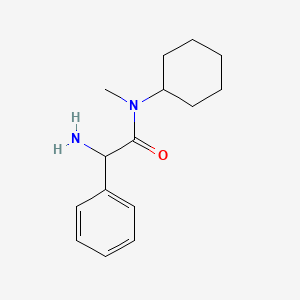


![Benzyl N-[4-(chlorosulfonyl)butan-2-yl]carbamate](/img/structure/B15272963.png)

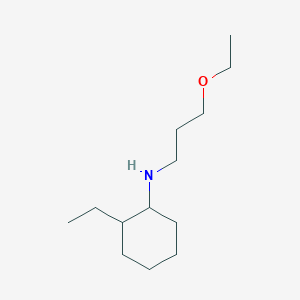
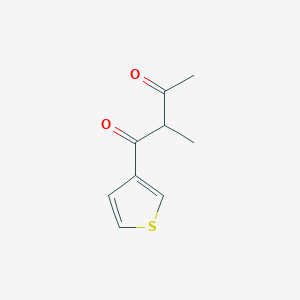

![5-[(2-Cyclopropylethyl)amino]pyridine-2-carbonitrile](/img/structure/B15272991.png)
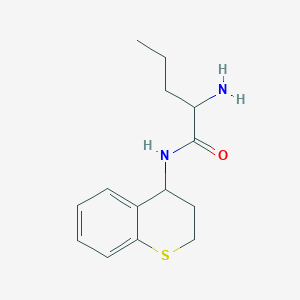
![3-Methyl-4-[(prop-2-yn-1-yloxy)amino]benzoic acid](/img/structure/B15273013.png)

